

8-Hydroxyquinoline-5-carbaldehyde: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B1267011

[Get Quote](#)

Introduction: The Strategic Importance of 8-Hydroxyquinoline-5-carbaldehyde

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif in chemistry, renowned for its unique combination of photophysical properties, potent metal-chelating ability, and broad biological activity.^{[1][2][3]} This bicyclic system, comprising a phenol ring fused to a pyridine ring, serves as a cornerstone in the development of pharmaceuticals, analytical reagents, and advanced materials.^{[4][5][6]} While the parent 8-HQ molecule is itself valuable, its functionalization is key to unlocking a vast landscape of tailored molecular architectures.

At the heart of this synthetic expansion lies **8-Hydroxyquinoline-5-carbaldehyde**. The introduction of a highly reactive aldehyde group at the C5 position transforms the 8-HQ core into a powerful and versatile building block.^[4] This carbaldehyde moiety acts as a crucial synthetic handle, enabling covalent modification through a variety of classical and modern organic reactions. It allows chemists to extend the molecule's conjugation, introduce new functionalities, and construct intricate ligands for coordination chemistry. This strategic functionalization is pivotal for its primary applications in three major domains:

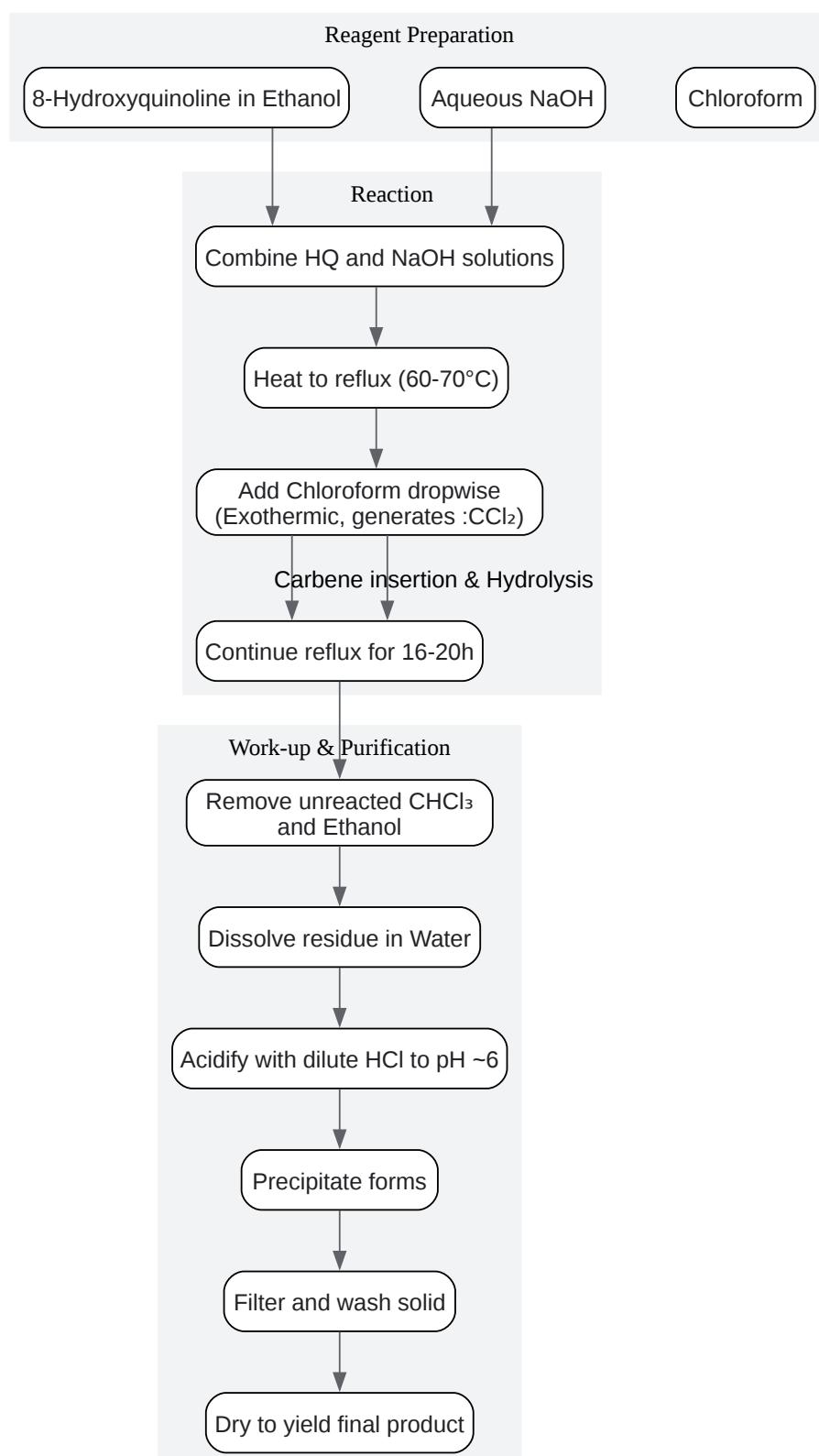
- Medicinal Chemistry: As a precursor to novel Schiff bases and other derivatives with anticancer, antimicrobial, and neuroprotective properties.^{[4][5]}

- Coordination Chemistry: For the synthesis of bespoke ligands that form stable, bioactive, and photophysically interesting metal complexes.[3][4]
- Materials Science: As a fundamental component in the design of highly sensitive and selective fluorescent chemosensors for detecting biologically and environmentally important metal ions.[4][6]

This guide provides an in-depth exploration of **8-hydroxyquinoline-5-carbaldehyde** as a key intermediate, detailing its synthesis, reactivity, and core applications with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of **8-hydroxyquinoline-5-carbaldehyde** is the first step toward its effective utilization in synthesis.


Property	Value	Source(s)
CAS Number	2598-30-3	[7][8]
Molecular Formula	C ₁₀ H ₇ NO ₂	[8]
Molecular Weight	173.17 g/mol	[8]
Appearance	Yellow to brown solid	[7]
Melting Point	~178 °C	[9]
Storage	Store at 2-8°C under an inert atmosphere	[9]
Hazards	Harmful if swallowed, causes skin and serious eye irritation.	[8]

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde via Reimer-Tiemann Reaction

The most common laboratory-scale synthesis involves the electrophilic formylation of the electron-rich 8-hydroxyquinoline core. The Reimer-Tiemann reaction is a classic and effective

method for this transformation.[\[10\]](#)

Causality and Mechanistic Insight: The reaction proceeds via the generation of highly electrophilic dichlorocarbene ($:CCl_2$) *in situ* from chloroform and a strong base. The hydroxyl group of 8-HQ is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. The attack of the dichlorocarbene occurs preferentially at the electron-rich C5 and C7 positions.[\[10\]](#) While a mixture of isomers can be formed, the C5-substituted product is often the major isomer under controlled conditions.[\[10\]](#) Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the desired aldehyde.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **8-hydroxyquinoline-5-carbaldehyde**.

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equiv., e.g., 5.0 g) in ethanol (50 mL).[11]
- Base Addition: Separately, prepare a solution of sodium hydroxide (approx. 7 equiv., e.g., 10.0 g) in water (15 mL). Add the NaOH solution to the ethanolic solution of 8-HQ.[11]
- Heating: Heat the resulting mixture to reflux with stirring.
- Carbene Generation: Slowly add chloroform (approx. 3 equiv.) dropwise to the refluxing solution over 30-60 minutes. The reaction is exothermic.[11][12]
- Reaction Completion: Continue to reflux the mixture for 16-20 hours.[11]
- Solvent Removal: After the reaction period, allow the mixture to cool and remove the excess chloroform and ethanol by distillation under reduced pressure.[11]
- Precipitation: Dissolve the remaining residue in water (150 mL). Carefully adjust the pH to be slightly acidic (pH 6-7) by adding dilute hydrochloric acid. A precipitate will form.[11]
- Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield **8-hydroxyquinoline-5-carbaldehyde**.

Application in the Synthesis of Schiff Bases: Ligands and Bioactive Molecules

The most prominent application of **8-hydroxyquinoline-5-carbaldehyde** is its facile condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating a vast library of derivatives with tailored properties. The resulting C=N imine bond extends the π -conjugated system of the molecule and introduces new donor atoms, which is critical for creating multidentate ligands and modulating biological activity.[13][14]

Protocol 2: General Synthesis of an 8-Hydroxyquinoline-5-carbaldehyde Schiff Base

Causality and Mechanistic Insight: This is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of the primary amine. This forms a carbinolamine intermediate, which then dehydrates (loses a molecule of water) to form the stable imine product. The reaction is often performed under reflux to provide the energy needed for the dehydration step and to help remove water, driving the equilibrium towards the product.

Caption: General mechanism for Schiff base formation.

Step-by-Step Methodology:

- **Dissolution:** Dissolve **8-hydroxyquinoline-5-carbaldehyde** (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask, with gentle warming if necessary.[14]
- **Amine Addition:** In a separate container, dissolve the desired primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature with stirring.[14]
- **Catalysis:** Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.[14]
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[14][15]
- **Isolation:** Upon completion, allow the mixture to cool to room temperature. The Schiff base product often precipitates from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.[14]
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.[14]
- **Drying & Characterization:** Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[13][14]

Application in Coordination Chemistry: Crafting Novel Metal Complexes

The 8-hydroxyquinoline core is a classic bidentate (N, O) chelating agent, forming stable five-membered rings with a wide variety of metal ions.^{[2][3]} By converting the C5-aldehyde to a Schiff base, the resulting ligand becomes multidentate, offering additional coordination sites (e.g., from the imine nitrogen and other groups on the amine substituent). This allows for the synthesis of highly stable and structurally diverse metal complexes with tunable electronic, optical, and biological properties.^{[16][17]}

Protocol 3: Synthesis of a Metal(II) Complex with an 8-Hydroxyquinoline Schiff Base Ligand

Causality and Mechanistic Insight: The formation of the metal complex is a ligand substitution reaction. The Schiff base ligand displaces solvent molecules (typically water) from the metal ion's coordination sphere. The reaction is often facilitated by a mild base. The base deprotonates the phenolic hydroxyl group of the 8-HQ moiety, converting it into a much stronger anionic oxygen donor ($-O^-$), which then readily coordinates to the positively charged metal center. The stoichiometry (typically 2:1 ligand-to-metal for M^{2+} ions) is dictated by the metal's preferred coordination number.^[17]

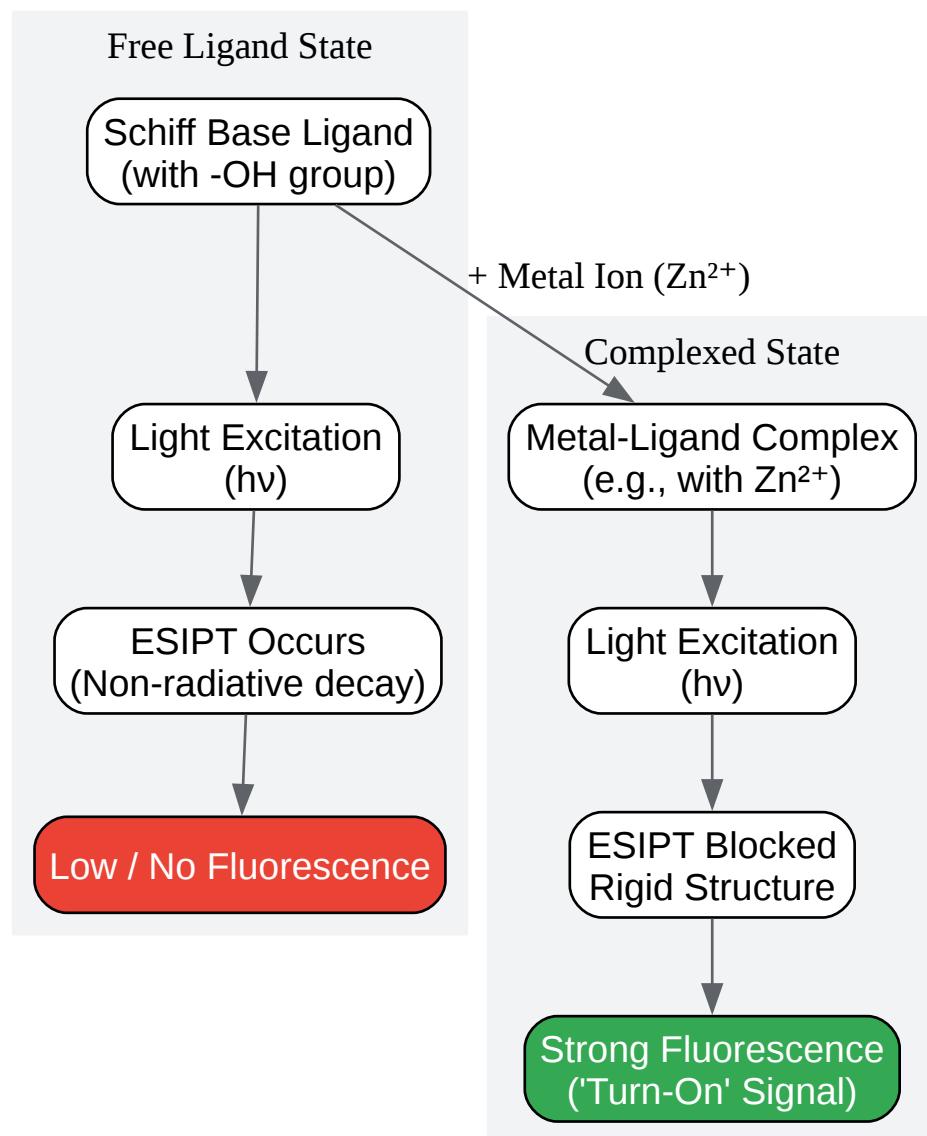
Step-by-Step Methodology:

- **Ligand Solution:** Dissolve the 8-hydroxyquinoline Schiff base ligand (2 mmol) in a suitable solvent like ethanol or methanol (20 mL).^[17]
- **Metal Salt Solution:** In a separate flask, dissolve a metal(II) salt (e.g., $CuCl_2$, $ZnCl_2$) (1 mmol) in a minimal amount of the same solvent or deionized water.^[17]
- **Mixing:** Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.^[17]
- **pH Adjustment:** To promote complexation, add a dilute solution of a base (e.g., 0.1 M NaOH or triethylamine in ethanol) dropwise until a precipitate forms or a distinct color change is observed.^[17]

- Reaction Completion: Stir the mixture at room temperature for several hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion.[17]
- Isolation: After cooling, collect the precipitated metal complex by vacuum filtration.[17]
- Purification and Drying: Wash the collected solid with the reaction solvent, followed by a non-polar solvent like diethyl ether, to remove impurities. Dry the purified complex in a vacuum oven or desiccator.[17]

Table of Representative Metal Complexes and Their Properties

Metal Ion	Ligand Type	Key Property/Applicatio n	Reference
Cu(II)	Schiff base of 8-HQ-2-carbaldehyde	Significant anticancer activity ($IC_{50} < 10 \mu M$)	[16][18]
Zn(II)	Schiff base of 8-HQ-2-carbaldehyde	Anticancer activity, fluorescent	[16][18]
Al(III)	Schiff base of 8-HQ-5-carbaldehyde	Highly selective fluorescent sensing	[1][2]
Pt(II)	8-Hydroxyquinoline	Phosphorescence, advanced materials	[1]


*Note: Data for 8-HQ-2-carbaldehyde derivatives are included as they are structurally analogous and demonstrate the principle effectively.

Application in the Design of Fluorescent Sensors

A premier application of **8-hydroxyquinoline-5-carbaldehyde** derivatives is in the creation of "turn-on" fluorescent sensors for metal ions.[19] The sensing mechanism often relies on well-understood photophysical principles like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[15][20]

Mechanistic Rationale:

- ESIPT Inhibition: In the free Schiff base ligand, an intramolecular hydrogen bond exists between the phenolic -OH and the quinoline nitrogen. Upon photoexcitation, a proton can transfer from the oxygen to the nitrogen. This ESIPT process provides an efficient non-radiative decay pathway, causing the molecule to be weakly fluorescent or non-fluorescent. [\[19\]](#)[\[20\]](#)
- CHEF Effect: When a target metal ion (e.g., Zn^{2+} , Al^{3+}) is introduced, it coordinates with the N, O-donor atoms of the 8-HQ core, displacing the phenolic proton. This coordination forms a rigid chelate ring, which simultaneously blocks the ESIPT pathway and restricts intramolecular rotations that would otherwise quench fluorescence.[\[14\]](#)[\[19\]](#) The result is a dramatic increase in fluorescence quantum yield, providing a "turn-on" signal that is directly proportional to the analyte concentration.

[Click to download full resolution via product page](#)

Caption: "Turn-on" fluorescence sensing via ESIPT inhibition.

Protocol 4: Fluorometric Detection of Zn²⁺ using a Schiff Base Derivative

Causality and Experimental Design: This protocol outlines a standard titration experiment to determine the sensor's response to an analyte. A buffered medium (e.g., HEPES) is crucial to maintain a constant pH, as both the ligand's protonation state and the metal's speciation are pH-dependent, ensuring that the observed fluorescence change is due to metal binding alone.

[19] Using stock solutions and performing serial additions allows for precise control over the analyte concentration and the generation of a binding curve.

Step-by-Step Methodology:

- Stock Solution Preparation:
 - Sensor Stock (1 mM): Prepare a stock solution of the purified 8-hydroxyquinoline Schiff base sensor in a suitable solvent like THF or ethanol. Store in the dark.[19]
 - Zinc Stock (10 mM): Prepare a stock solution of a zinc salt (e.g., ZnCl_2) in deionized water. [19]
 - Buffer (e.g., 20 mM HEPES, pH 7.4): Prepare the buffer solution in deionized water.[19]
- Working Solution: In a quartz cuvette, prepare a working solution of the sensor by diluting the stock solution with the buffer to a final concentration in the micromolar range (e.g., 10 μM).
- Initial Measurement: Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum of the sensor solution alone.
- Titration: Add small, precise aliquots of the zinc stock solution to the cuvette, mixing thoroughly after each addition.
- Data Acquisition: Record the fluorescence spectrum after each addition of the zinc solution. A progressive increase in fluorescence intensity should be observed.
- Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Zn^{2+} to generate a binding curve and determine parameters like the detection limit.

Table of Representative Sensor Performance

Sensor Description	Analyte	Detection Method	Limit of Detection (LoD)	Solvent System	Reference
Schiff base of 8-HQ-2-carbaldehyde	Al ³⁺	Fluorescence	7.38 x 10 ⁻⁶ M	EtOH/H ₂ O (1:99, v/v)	[15]
Schiff base of 8-HQ-2-carbaldehyde	Fe ²⁺	Colorimetric	4.24 x 10 ⁻⁷ M	EtOH/THF (99:1, v/v)	[15]
Ester of 8-HQ-5-methanol	Zn ²⁺	Fluorescence	-	CH ₂ Cl ₂	[21]

*Note: Data for 8-HQ-2-carbaldehyde derivatives are included as they are structurally analogous and demonstrate the principle effectively.

Conclusion and Future Outlook

8-Hydroxyquinoline-5-carbaldehyde is unequivocally a cornerstone building block in modern organic synthesis. Its value lies not just in the inherent properties of the 8-HQ scaffold but in the unparalleled synthetic versatility afforded by the C5-aldehyde group. This functional handle provides a reliable gateway to a vast array of Schiff bases, ligands, and complex derivatives. The protocols and principles outlined here demonstrate its central role in developing next-generation fluorescent sensors, bioactive metal complexes for medicinal chemistry, and novel materials. Future research will undoubtedly continue to leverage this remarkable intermediate to construct even more sophisticated multi-functional molecules for targeted therapeutics, advanced diagnostics, and applications in organic electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline-5-carbaldehyde | 2598-30-3 | Benchchem [benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde [cymitquimica.com]
- 8. 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 11. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- To cite this document: BenchChem. [8-Hydroxyquinoline-5-carbaldehyde: A Versatile Building Block for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1267011#8-hydroxyquinoline-5-carbaldehyde-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com